CG-1521

Descripción general

Descripción

CG-1521 es un nuevo inhibidor de la histona desacetilasa que ha mostrado propiedades anticancerígenas prometedoras. Los inhibidores de la histona desacetilasa son una clase de compuestos que interfieren con la función de las histonas desacetilasas, enzimas involucradas en la eliminación de grupos acetilo de las proteínas histonas. Este proceso juega un papel crucial en la regulación de la expresión génica. This compound se ha estudiado por su capacidad para modular la expresión génica e inducir el arresto del ciclo celular y la apoptosis en las células cancerosas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

CG-1521 se sintetiza a través de la condensación formal del grupo carboxilo del ácido (2E,4E,6E)-7-fenilhepta-2,4,6-trienoico con el grupo amino de la hidroxilamina . Las condiciones de reacción generalmente implican el uso de un solvente adecuado y un catalizador para facilitar la reacción de condensación.

Métodos de producción industrial

La producción industrial de this compound implica la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. Esto incluye controlar la temperatura, la presión y la concentración de los reactivos. Además, se emplean pasos de purificación, como la cristalización o la cromatografía, para aislar el producto final.

Análisis De Reacciones Químicas

Release Kinetics from Nanoparticle Formulations

CG-1521 was encapsulated in starch nanoparticles (CG-NPs) using a solvent diffusion method. The release profile was measured at physiological pH levels:

| Parameter | pH 6.0 | pH 7.4 |

|---|---|---|

| Cumulative release (10 hr) | 42.3% ± 3.1 | 39.8% ± 2.8 |

| Total release (72 hr) | 89.5% ± 4.2 | 85.7% ± 3.9 |

The biphasic release mechanism involves an initial burst (40% within 10 hours) followed by sustained diffusion-controlled release . Release kinetics followed the formula:

No pH-dependent degradation was observed during release .

Chemical Stability and Characterization

-

Entrapment Efficiency : CG-NPs achieved 78.4% ± 2.6 drug loading, confirmed via UV-Vis spectrophotometry (λ = 335 nm) .

-

FTIR Analysis : Peaks at 1,650 cm⁻¹ (amide C=O stretch) and 1,240 cm⁻¹ (C-N stretch) confirmed intact this compound structure post-encapsulation .

-

Solubility : this compound exhibits poor aqueous solubility (0.12 mg/mL in PBS), necessitating nanoparticle delivery .

Gene Expression Modulation

This compound upregulated pro-apoptotic genes and downregulated cell cycle regulators:

| Gene Target | Fold Change (24 hr) | Function |

|---|---|---|

| Bnip3 | +4.2 | Apoptosis induction |

| p21 | +3.8 | Cell cycle arrest (G₀/G₁) |

| Cyclin D1 | -2.1 | G₁/S transition inhibition |

Apoptotic Activity

-

DNA Fragmentation : 48-hour treatment induced 58% apoptosis (vs. 12% in controls) .

-

Cell Cycle Arrest : 72-hour exposure caused 64% G₀/G₁ arrest .

Comparative Efficacy with SAHA

This compound demonstrated faster apoptotic induction than suberoylanilide hydroxamic acid (SAHA):

| Parameter | This compound | SAHA |

|---|---|---|

| Apoptosis onset | 24–48 hr | 48–72 hr |

| p21 induction | +3.8-fold | +1.2-fold |

| IC₅₀ (72 hr) | 8.3 µM | 12.7 µM |

Mechanistically, this compound preferentially activates p53-dependent pathways, while SAHA disrupts G₂/M transition .

Aplicaciones Científicas De Investigación

CG-1521 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria :

Química: this compound se utiliza como un compuesto de herramienta para estudiar los efectos de la inhibición de la histona desacetilasa en la expresión génica y la estructura de la cromatina.

Biología: En la investigación biológica, this compound se emplea para investigar el papel de la acetilación de histonas en procesos celulares como la regulación del ciclo celular y la apoptosis.

Medicina: this compound ha mostrado potencial como agente anticancerígeno, particularmente en el tratamiento del cáncer de mama. Induce el arresto del ciclo celular y la apoptosis en las células cancerosas, lo que lo convierte en un candidato prometedor para un mayor desarrollo como agente terapéutico.

Industria: En la industria farmacéutica, this compound se utiliza en el desarrollo de nuevos fármacos que se dirigen a las histonas desacetilasas. Su capacidad para modular la expresión génica lo convierte en un compuesto valioso para el descubrimiento y desarrollo de fármacos.

Mecanismo De Acción

El mecanismo de acción de CG-1521 involucra la inhibición de las histonas desacetilasas, lo que lleva a la acumulación de histonas acetiladas y otras proteínas . Esto da como resultado cambios en la estructura de la cromatina y la expresión génica. This compound estabiliza específicamente la acetilación de p53 en la lisina 373, lo que desencadena el arresto de la fase G2/M y la apoptosis en las células cancerosas . Los objetivos moleculares y las vías involucradas en la acción de this compound incluyen el promotor p21 y otros complejos de transcripción regulados por p53 acetilado .

Comparación Con Compuestos Similares

CG-1521 se compara a menudo con otros inhibidores de la histona desacetilasa, como la trichostatina A . Si bien ambos compuestos inhiben las histonas desacetilasas, exhiben diferentes efectos en la expresión génica y los procesos celulares. Por ejemplo, la trichostatina A estabiliza la acetilación de p53 en la lisina 382, lo que lleva al arresto de la fase G1/S y la senescencia, mientras que this compound estabiliza la acetilación en la lisina 373, lo que resulta en el arresto de la fase G2/M y la apoptosis . Esto destaca las propiedades únicas de this compound y sus posibles ventajas en aplicaciones terapéuticas específicas.

Lista de compuestos similares

- Trichostatina A

- Ácido suberoil-anilida-hidroxámico

- Butirato de sodio

- Fenilbutirato

- Ácido valproico

Estos compuestos comparten mecanismos de acción similares, pero difieren en sus efectos específicos en la expresión génica y los procesos celulares.

Actividad Biológica

CG-1521 is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor that has been studied for its potential therapeutic effects in various cancers. This article presents a comprehensive review of the biological activity of this compound, focusing on its mechanisms, effects on cell cycle and apoptosis, and relevant case studies.

This compound primarily functions by inhibiting HDACs, leading to an increase in the acetylation of histones and non-histone proteins, which in turn affects gene expression. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, particularly in breast and prostate cancer models.

Key Findings

- Induction of Apoptosis : this compound significantly induces apoptosis in MCF-7 breast cancer cells and LNCaP prostate cancer cells. The mechanism involves the upregulation of p53 target genes such as Bnip3/Bnip3L and p21, leading to increased DNA fragmentation indicative of apoptosis .

- Cell Cycle Arrest : It primarily causes G0/G1 phase arrest in MCF-7 cells and G2/M phase arrest in LNCaP cells. The compound's effects are dose-dependent, with significant changes observed at concentrations above 5 µM within 48 hours .

Effects on Gene Expression

This compound alters the expression of several key genes involved in cell cycle regulation and apoptosis. A comparative analysis with other HDAC inhibitors like SAHA reveals distinct patterns in gene modulation.

Table 1: Gene Expression Changes Induced by this compound

| Gene | Effect in MCF-7 Cells | Effect in LNCaP Cells |

|---|---|---|

| p21 | Upregulated | Upregulated |

| Bnip3/Bnip3L | Upregulated | Upregulated |

| Cyclin D1 | Downregulated | Not significantly affected |

| Plk1 | Downregulated | Downregulated |

| Gadd45a | Upregulated | Not significantly affected |

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- MCF-7 Breast Cancer Model :

-

LNCaP Prostate Cancer Model :

- This compound was shown to stabilize acetylated p53 at specific lysine residues (Lys373), enhancing the expression of p21 and promoting apoptosis through Bax translocation to mitochondria. This response was not observed with other HDAC inhibitors like TSA, indicating a unique action profile for this compound .

Research Findings

Recent high-throughput screening studies have identified various biological processes impacted by this compound. A genome-wide deletion library screening in yeast revealed that sensitivity to this compound is associated with chromatin remodeling and transcription regulation pathways. Specifically, strains lacking components of the SAGA complex showed increased sensitivity to this compound-induced cell death .

Summary of Research Insights

- Cell Cycle Analysis : Both wild-type and mutant strains exhibited G1 phase delays post-treatment, but mutants displayed heightened sensitivity to cell death.

- Transcriptional Regulation : The study emphasized the role of transcription factors modulated by HDAC inhibition in mediating cellular responses to this compound .

Propiedades

Número CAS |

674767-29-4 |

|---|---|

Fórmula molecular |

C13H13NO2 |

Peso molecular |

215.25 g/mol |

Nombre IUPAC |

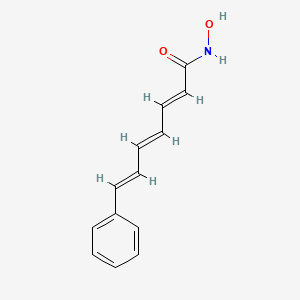

(2E,4E,6E)-N-hydroxy-7-phenylhepta-2,4,6-trienamide |

InChI |

InChI=1S/C13H13NO2/c15-13(14-16)11-7-2-1-4-8-12-9-5-3-6-10-12/h1-11,16H,(H,14,15)/b2-1+,8-4+,11-7+ |

Clave InChI |

DBBYYRWVNDQECM-CDWOPPGASA-N |

SMILES |

C1=CC=C(C=C1)C=CC=CC=CC(=O)NO |

SMILES isomérico |

C1=CC=C(C=C1)/C=C/C=C/C=C/C(=O)NO |

SMILES canónico |

C1=CC=C(C=C1)C=CC=CC=CC(=O)NO |

Sinónimos |

7-phenyl-2,4,6-heptatrienoylhydroxamic acid CG 1521 CG-1521 CG1521 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.